Mevalonic acid lithium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

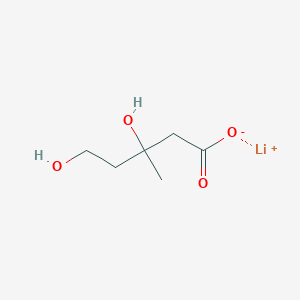

lithium;3,5-dihydroxy-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWNXFFXFNEHDZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(CCO)(CC(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11LiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255502-07-8 | |

| Record name | 1255502-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

mevalonate pathway function in cancer cell proliferation

An In-depth Technical Guide on the Mevalonate (B85504) Pathway's Function in Cancer Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mevalonate (MVA) pathway, a fundamental metabolic cascade for cholesterol and isoprenoid biosynthesis, is increasingly recognized as a critical driver of oncogenesis. In contrast to its tightly regulated activity in normal cells, the MVA pathway is frequently dysregulated in various cancers, including breast, prostate, lung, and liver cancer.[1][2] This metabolic reprogramming provides cancer cells with essential biomolecules that support uncontrolled proliferation, survival, invasion, and drug resistance.[1] The pathway's products, particularly the non-sterol isoprenoids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are indispensable for the post-translational prenylation of small GTPases like Ras and Rho.[3][4] This modification is crucial for their membrane localization and function, enabling them to activate downstream pro-proliferative signaling cascades. This guide provides a comprehensive technical overview of the MVA pathway's role in cancer cell proliferation, detailing its core components, regulatory mechanisms, downstream signaling effects, and methods for its investigation.

The Core Mevalonate Pathway

The MVA pathway converts acetyl-CoA into its two primary outputs: cholesterol and non-sterol isoprenoids. The initial and rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR).[5][6] Subsequent enzymatic reactions produce isopentenyl pyrophosphate (IPP), which is then isomerized to dimethylallyl pyrophosphate (DMAPP). IPP and DMAPP serve as the fundamental five-carbon building blocks for the synthesis of higher-order isoprenoids, including the 15-carbon FPP and the 20-carbon GGPP.[4] FPP is a critical branch point, leading to cholesterol synthesis via squalene (B77637) synthase (SQS) or serving as a substrate for protein farnesylation. GGPP is primarily used for protein geranylgeranylation.[7]

Regulation of the Mevalonate Pathway in Cancer

In cancer cells, the MVA pathway is often upregulated through various mechanisms. A key regulator is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[8] Under low sterol conditions, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of MVA pathway genes, including HMGCR, thereby increasing their transcription.[8][9] Several oncogenic signaling pathways and tumor suppressor mutations converge on SREBP-2 to drive MVA pathway activity.

-

Mutant p53: Unlike wild-type p53, which suppresses SREBP-2, mutant p53 can enhance SREBP-2 activity, leading to increased MVA pathway flux.[10][11] This renders cancer cells with p53 mutations particularly dependent on this pathway.

-

PI3K/Akt Signaling: The activation of the PI3K/Akt pathway, common in many cancers, can promote the activation of SREBP-2, linking growth factor signaling directly to lipid metabolism.[2]

-

AMPK: AMP-activated protein kinase (AMPK), a cellular energy sensor, normally suppresses the MVA pathway by inhibiting HMGCR and SREBP activity.[2][12] In some cancers, AMPK signaling is diminished, leading to unchecked MVA synthesis.

Downstream Signaling: Fueling Cancer Proliferation

The pro-proliferative effects of the MVA pathway are largely mediated by FPP and GGPP, which are essential for protein prenylation.[4] This post-translational modification, catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases), attaches isoprenoid lipids to cysteine residues of target proteins.[3] Prenylation is critical for anchoring these proteins to cellular membranes, a prerequisite for their participation in signal transduction.

-

Ras Superfamily: Oncogenic proteins of the Ras superfamily (e.g., K-Ras, H-Ras) require farnesylation to localize to the plasma membrane and activate downstream pro-growth pathways like the RAF/MEK/ERK and PI3K/Akt cascades.[6][13]

-

Rho Family GTPases: Proteins like RhoA, Rac1, and Cdc42 are geranylgeranylated.[7] Their activation is linked to cytoskeletal rearrangements, cell motility, and the activation of the YAP/TAZ transcriptional co-activators of the Hippo pathway.[11][14]

-

YAP/TAZ Activation: The MVA pathway-dependent activation of Rho GTPases leads to the inhibition of YAP/TAZ phosphorylation, promoting their nuclear translocation.[11][15] In the nucleus, YAP/TAZ drive the expression of genes that promote cell proliferation, stemness, and survival.[16][17]

Quantitative Data on MVA Pathway in Cancer

The upregulation of the MVA pathway in cancer is supported by quantitative analyses of enzyme expression and the effects of pathway inhibitors.

Table 1: Expression of Mevalonate Pathway Enzymes in Cancer vs. Normal Tissue

| Gene | Cancer Type | Observation | Reference |

| HMGCS1, HMGCR | Colon Cancer | Significantly higher RNA and protein expression in cancer tissue compared to adjacent paracarcinoma tissue. | [12][18] |

| HMGCR | Lung Adenocarcinoma | Overexpressed in human lung adenocarcinoma tissues compared with normal tissues. | [19] |

| HMGCS1, HMGCR | Prostate Cancer | Overexpressed in prostate cancer stroma compared to normal stroma. | [20] |

| Multiple MVA Enzymes | Breast Cancer | High expression associated with lower recurrence-free survival. | [21] |

Table 2: Effects of Mevalonate Pathway Inhibitors on Cancer Cell Proliferation

| Inhibitor | Target | Cancer Cell Line | Effect (IC50 or Concentration) | Reference |

| Lovastatin | HMGCR | Lymphoma Cells | Dose-dependent reduction in cell viability. | [22] |

| Mevastatin | HMGCR | Murine Lung Carcinoma (Line 1) | Dose-dependent inhibition of proliferation (1-10 µmol/L). | [7] |

| Alendronate | FPPS | Murine Lung Carcinoma (Line 1) | Dose-dependent inhibition of proliferation (3-30 µmol/L). | [7] |

| GGTI-298 | GGTase-I | Lymphoma Cells | More effective in inducing apoptosis and inhibiting proliferation than FTI-277. | [22] |

| Fluvastatin | HMGCR | Non-Small Cell Lung Cancer | Suppressed cell growth and induced apoptosis. | [19] |

Key Experimental Protocols

Investigating the MVA pathway's role in cancer involves a variety of specialized assays. Below are outlines of key methodologies.

Protocol: Measuring Cancer Cell Proliferation

This protocol provides a general workflow for assessing the effect of an MVA pathway inhibitor on cancer cell proliferation using a metabolic assay (e.g., resazurin-based).[23]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat cells with serial dilutions of the MVA pathway inhibitor (e.g., a statin) and a vehicle control. Include a positive control for cell death if applicable.

-

Incubation: Incubate the plate for a desired time course (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add a metabolic reagent (e.g., PrestoBlue™ or alamarBlue®) directly to the cell culture medium in each well.[23]

-

Metabolic Conversion: Incubate the plate for 1-4 hours to allow viable, metabolically active cells to convert the reagent into its fluorescent product.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Subtract background readings, normalize the data to the vehicle control, and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.

Protocol: In Vitro Protein Prenylation Assay

This method assesses the incorporation of radiolabeled isoprenoid precursors into target proteins, providing a direct measure of farnesyltransferase or geranylgeranyltransferase activity.[24]

-

Reaction Mix Preparation: Prepare a reaction buffer containing cell lysate (as a source of prenyltransferases), a recombinant protein substrate (e.g., H-Ras), and a radiolabeled isoprenoid donor ([³H]FPP or [³H]GGPP).

-

Initiate Reaction: Add the radiolabeled donor to the reaction mix to start the enzymatic reaction. If testing inhibitors, pre-incubate the lysate with the inhibitor before adding the donor.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection: Transfer the proteins to a membrane and detect the radiolabeled, prenylated protein via autoradiography. The intensity of the band corresponds to the level of prenylation.[24][25]

Conclusion and Future Directions

The mevalonate pathway represents a critical metabolic vulnerability in a wide range of cancers. Its dysregulation fuels the synthesis of cholesterol and, more importantly, isoprenoid precursors that are essential for the function of key oncogenic signaling proteins. This dependence creates a therapeutic window for inhibitors of the MVA pathway, such as statins and bisphosphonates, which have shown promise as anti-cancer agents.[5][26] Future research should focus on identifying biomarkers to predict which tumors are most sensitive to MVA pathway inhibition, exploring rational combination therapies to enhance efficacy, and developing novel inhibitors that target specific nodes within the pathway to minimize off-target effects. A deeper understanding of the interplay between the MVA pathway and other metabolic and signaling networks will be crucial for translating these findings into effective clinical strategies.

References

- 1. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HMG-CoA reductase inhibitors and the malignant cell: the statin family of drugs as triggers of tumor-specific apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]

- 7. The mevalonate synthesis pathway as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Metabolic control of YAP and TAZ by the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. The role of YAP/TAZ activity in cancer metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. Role of hydroxymethylglutharyl-coenzyme A reductase in the induction of stem-like states in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Tools for Measuring Cell Proliferation Within a Population or in a Single Cell | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Targeting Mevalonate Pathway in Cancer Treatment: Repurposing of Statins - PubMed [pubmed.ncbi.nlm.nih.gov]

Mevalonic Acid Lithium Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on mevalonic acid lithium salt, a key intermediate in the essential mevalonate (B85504) metabolic pathway. This document details its chemical and physical properties, CAS numbers, and provides an exemplary experimental protocol for its use in cell-based assays. Furthermore, it visually elucidates the mevalonate signaling pathway through a detailed diagram.

Core Properties and Identification

This compound is a crucial precursor in the biosynthesis of a vast array of vital molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. Its stability as a lithium salt makes it a preferred reagent for in vitro and in vivo studies compared to the less stable free acid form.[1]

CAS Number Clarification

Several CAS (Chemical Abstracts Service) numbers are associated with this compound, corresponding to its different stereoisomeric forms. It is crucial for researchers to note the specific form they are using.

-

2618458-93-6: This number is frequently assigned to mevalonate lithium salt.[2][3][4][5][6]

-

150-97-0: This CAS number typically refers to the racemic mixture, (RS)-mevalonic acid lithium salt.[7][8][9][10]

-

32451-23-3: This number is specific to the (S)-enantiomer of this compound.[11][12][13]

Physicochemical and Handling Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | (RS)-Mevalonic Acid Lithium Salt | (S)-Mevalonic Acid Lithium Salt | Mevalonate Lithium Salt (Unspecified) |

| CAS Number | 150-97-0[7][8][9][10] | 32451-23-3[11][12][13] | 2618458-93-6[2][3][4][5][6] |

| Molecular Formula | C₆H₁₁LiO₄[9] | C₆H₁₂O₄·xLi⁺[11][12] | C₆H₁₁LiO₄[3] or C₆H₁₂O₄ • Li[2] |

| Molecular Weight | 147.15 g/mol (free acid basis)[9][10] | 148.16 g/mol (free acid basis)[11][12] | 154.09 g/mol [3] or 155.1 g/mol [2] |

| Appearance | Solid[7] | Solid | White to off-white solid[3] |

| Purity | ≥96.0% (GC)[7] | ≥96.0% (GC)[11] or ≥97.0% (GC)[12] | ≥95%[2] or >98%[4] |

| Solubility | H₂O: 100 mg/mL (648.97 mM) with sonicationDMSO: 50 mg/mL (324.49 mM) with sonication | Data not specified | H₂O: 80 mg/mL (519.18 mM) or 100 mg/mL (648.97 mM) with sonication[3][14]DMSO: 40 mg/mL (259.59 mM) or 50 mg/mL (324.49 mM) with sonication[3][14]Methanol: Soluble[2] |

| Storage Conditions | 2-8°C[15] | 2-8°C[11][12] | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[3] |

| Stability | Stable, but shelf life may be limited (refer to CoA)[10][15] | Limited shelf life (refer to CoA)[12] | ≥ 4 years at -20°C[2] |

The Mevalonate Signaling Pathway

The mevalonate pathway is a critical metabolic cascade that begins with acetyl-CoA and produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the foundational building blocks for a vast array of isoprenoids, which are essential for diverse cellular functions. The pathway is tightly regulated, primarily through the transcriptional control of HMG-CoA reductase (HMGCR) by Sterol Regulatory Element-Binding Proteins (SREBPs).

Caption: The Mevalonate Signaling Pathway.

Experimental Protocols

This compound is frequently utilized in cell culture experiments to rescue the effects of HMG-CoA reductase inhibitors, such as statins. A common application is to demonstrate that the cytotoxic or growth-inhibitory effects of statins are specifically due to the inhibition of the mevalonate pathway.

Example Protocol: Rescue of Statin-Induced Cytotoxicity using MTT Assay

This protocol provides a detailed methodology for assessing the ability of this compound to reverse the cytotoxic effects of a statin (e.g., atorvastatin) in a cancer cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine if the addition of mevalonic acid can rescue cancer cells from statin-induced cell death or growth inhibition.

Materials:

-

This compound (e.g., (RS)-Mevalonic acid lithium salt, CAS 150-97-0)

-

Statin (e.g., Atorvastatin)

-

Cancer cell line (e.g., HOP-92, PC-3)[16]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)

-

MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue).

-

Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per well.[16]

-

Incubate the plate overnight in a humidified incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare stock solutions of the statin and this compound in an appropriate solvent (e.g., DMSO for statin, sterile water or PBS for mevalonic acid).

-

On the day of treatment, prepare serial dilutions of the statin and mevalonic acid in a complete culture medium.

-

Carefully aspirate the medium from the wells.

-

Add 100 µL of the treatment media to the respective wells. Include the following controls:

-

Vehicle control (medium with the highest concentration of solvent used)

-

Statin only (at a concentration known to induce cytotoxicity, e.g., 10 µM atorvastatin)[16]

-

Mevalonic acid only (at the highest concentration used for rescue)

-

Statin + Mevalonic acid at various concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM)[16]

-

-

Incubate the plate for 24-72 hours, depending on the cell line and statin potency. A 24-hour incubation has been shown to be effective.[16]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 4 hours in the humidified incubator. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

After the 4-hour incubation, add 100 µL of the MTT solubilization solution to each well.

-

Gently pipette up and down to ensure complete solubilization of the formazan crystals. The solution should turn a uniform purple color.

-

Incubate the plate at room temperature in the dark for at least 2 hours (or overnight in the incubator) to allow for complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the results to visualize the dose-dependent rescue effect of mevalonic acid on statin-induced cytotoxicity.

-

Experimental Workflow Diagram

Caption: Workflow for a Statin Rescue Experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | MVA lithium salt | TargetMol [targetmol.com]

- 4. Medchemexpress LLC HY-113071A 50mg , Mevalonic acid (lithium salt) CAS:2618458-93-6 | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 2618458-93-6 [sigmaaldrich.com]

- 7. (RS)-Mevalonic acid lithium salt | Krackeler Scientific, Inc. [krackeler.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. This compound CAS No. 150-97-0 Sigma [sigmaaldrich.com]

- 10. (RS)-甲羟戊酸 锂盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. (S)-Mevalonic acid lithium salt ≥96.0% (GC) | 32451-23-3 [sigmaaldrich.com]

- 12. (S)-Mevalonic acid lithium salt analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. medkoo.com [medkoo.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. This compound CAS No. 150-97-0 Sigma [sigmaaldrich.com]

- 16. Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Stability of Mevalonic Acid and Mevalonic Acid Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevalonic acid (MVA) is a pivotal intermediate in the biosynthesis of isoprenoids, a vast class of compounds essential for numerous cellular functions. The inherent instability of mevalonic acid in its free acid form, primarily due to intramolecular cyclization to mevalonolactone (B1676541), presents significant challenges for its use in research and pharmaceutical development. This technical guide provides an in-depth analysis of the stability of mevalonic acid compared to its lithium salt. It outlines the chemical degradation pathways, summarizes available stability data, and provides detailed experimental protocols for assessing and comparing the stability of these two compounds. This guide is intended to be a valuable resource for researchers working with mevalonic acid and its derivatives, aiding in the design of robust experimental and developmental workflows.

Introduction

Mevalonic acid is a key precursor in the mevalonate (B85504) pathway, which is responsible for the synthesis of a diverse array of vital biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2] Due to its central role in cellular metabolism, there is significant interest in utilizing mevalonic acid for various research and therapeutic applications. However, the free form of mevalonic acid is prone to instability, which can impact the reliability and reproducibility of experimental results.[3] The primary degradation pathway is an intramolecular esterification, or lactonization, to form mevalonolactone.[4] This equilibrium between the open-chain acid and the cyclic lactone is influenced by factors such as pH and temperature.

To overcome this stability issue, mevalonic acid is often prepared and stored as a salt. The lithium salt of mevalonic acid is a commonly used alternative, purported to offer enhanced stability.[3] This guide aims to provide a comprehensive comparison of the stability profiles of mevalonic acid and mevalonic acid lithium salt, supported by experimental methodologies and data presentation to inform best practices for their handling, storage, and application.

Chemical Stability and Degradation Pathways

Lactonization of Mevalonic Acid

The principal degradation pathway for mevalonic acid in aqueous solution is the reversible intramolecular cyclization to form the six-membered δ-lactone, mevalonolactone. This reaction is an equilibrium process that is influenced by pH, with acidic conditions favoring the lactone form.

The formation of mevalonolactone can significantly alter the biological activity and physicochemical properties of the compound, making it crucial to control this transformation in experimental and formulation settings.

Stability of this compound

The lithium salt of mevalonic acid is generally considered to be more stable than the free acid.[3] The salt form exists as the mevalonate anion and the lithium cation, which prevents the intramolecular cyclization to the lactone under neutral and basic conditions. By maintaining the carboxyl group in its deprotonated state, the propensity for lactonization is significantly reduced. However, under acidic conditions, the mevalonate anion will be protonated to form mevalonic acid, which can then cyclize to mevalonolactone.

Quantitative Stability Data

While direct, side-by-side quantitative kinetic studies comparing the degradation rates of mevalonic acid and its lithium salt are not extensively published, the available product information and scientific literature consistently indicate the superior stability of the lithium salt. The following tables summarize the recommended storage conditions and shelf-life for both compounds, providing a qualitative and semi-quantitative comparison of their stability.

Table 1: Recommended Storage Conditions and Shelf-Life

| Compound | Form | Storage Temperature (°C) | Shelf-Life (Solid) | Shelf-Life (in Solvent) |

| Mevalonic Acid | Solid | -20 | 2 years | -80°C (6 months), -20°C (1 month) |

| This compound | Solid | -20 | ≥ 4 years | -80°C (1 year) |

Data compiled from various supplier datasheets.

Table 2: Physical and Chemical Properties

| Property | Mevalonic Acid | This compound |

| Molecular Formula | C₆H₁₂O₄ | C₆H₁₁LiO₄ |

| Molecular Weight | 148.16 g/mol | 154.09 g/mol |

| Form | Viscous oil or crystalline solid | Solid powder |

| Solubility | Very soluble in water and polar organic solvents[4] | Soluble in water, DMSO, and Methanol |

| Hygroscopicity | Hygroscopic | Hygroscopic |

Experimental Protocols for Stability Assessment

To quantitatively assess and compare the stability of mevalonic acid and its lithium salt, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. The following sections outline protocols for a forced degradation study and the subsequent analysis.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][5]

Objective: To compare the degradation profiles of mevalonic acid and this compound under various stress conditions.

Materials:

-

Mevalonic Acid

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Incubator/oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of mevalonic acid and this compound in high-purity water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place solid samples of each compound in an oven at 60°C for 7 days.

-

Photostability: Expose solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Neutralization and Dilution: After the specified stress period, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with unstressed control samples, using a validated stability-indicating HPLC or GC-MS method.

Stability-Indicating HPLC Method

Objective: To separate and quantify mevalonic acid, mevalonolactone, and other potential degradation products.

Instrumentation:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm (for mevalonolactone if a chromophore is present or derivatized) or RI detector.

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[6]

GC-MS Method for Mevalonic Acid and Mevalonolactone

GC-MS is a highly sensitive and specific technique for the analysis of mevalonic acid, which is typically converted to its more volatile lactone form for analysis.[7][8]

Objective: To quantify mevalonic acid (as mevalonolactone) and identify degradation products.

Sample Preparation:

-

Acidify the aqueous sample with HCl to a pH of ~2 to promote the conversion of mevalonate to mevalonolactone.

-

Incubate at 40°C for 1 hour.

-

Extract the mevalonolactone into an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Derivatize the sample if necessary (e.g., silylation) to improve volatility and thermal stability.

Example GC-MS Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Mevalonate Pathway and its Relevance

The stability of mevalonic acid is crucial for studies investigating the mevalonate pathway. This pathway is a key metabolic route for the synthesis of isoprenoids.

An unstable source of mevalonic acid can lead to inaccurate quantification of pathway intermediates and incorrect interpretations of enzyme kinetics and metabolic flux. The use of the more stable this compound is therefore highly recommended for such studies.

Conclusion

This technical guide has provided a framework for understanding and evaluating the stability of these compounds. The outlined experimental protocols for forced degradation studies and stability-indicating analytical methods offer a practical approach for generating quantitative, comparative stability data. By employing these methodologies, scientists can make informed decisions regarding the selection, handling, and formulation of mevalonic acid and its derivatives.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Human Metabolome Database: Showing metabocard for Mevalonic acid (HMDB0000227) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 5. ajrconline.org [ajrconline.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Determination of mevalonic acid in human urine as mevalonic acid lactone by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Mevalonic Acid: A Technical Guide to its Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of the endogenous metabolite, mevalonic acid (MVA), and its biosynthetic pathway. It provides a comprehensive overview of its critical roles in cellular physiology and pathophysiology, with a focus on quantitative data and detailed experimental methodologies to support advanced research and therapeutic development.

Introduction to Mevalonic Acid and the Mevalonate (B85504) Pathway

Mevalonic acid is a key intermediate in the mevalonate pathway, a fundamental metabolic cascade essential for the synthesis of a diverse array of vital biomolecules.[1] This pathway, also known as the HMG-CoA reductase pathway, commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon isoprenoid units serve as the fundamental building blocks for a vast range of compounds, including sterols (like cholesterol) and non-sterol isoprenoids.[2] The pathway's activity is tightly regulated, primarily at the level of HMG-CoA reductase (HMGCR), the rate-limiting enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid.[3]

The biological significance of the mevalonate pathway extends far beyond cholesterol homeostasis, influencing a multitude of cellular processes critical for normal function and implicated in various disease states, most notably cancer and autoinflammatory disorders.[4][5]

Core Functions of Mevalonic Acid and its Downstream Products

The metabolic products derived from mevalonic acid are broadly categorized into two major classes: sterol isoprenoids and non-sterol isoprenoids. Each class plays a distinct and vital role in cellular biology.

Cholesterol Biosynthesis

A primary function of the mevalonate pathway is the de novo synthesis of cholesterol, an essential component of eukaryotic cell membranes.[6] Cholesterol modulates membrane fluidity, permeability, and the formation of lipid rafts, which are critical for signal transduction.[6] Beyond its structural role, cholesterol is the precursor for the synthesis of steroid hormones, bile acids, and vitamin D, highlighting the pathway's central role in endocrine function and overall physiology.[6]

Non-Sterol Isoprenoid Synthesis and Protein Prenylation

The non-sterol isoprenoids synthesized from mevalonic acid are crucial for a variety of cellular functions. Key among these are farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7] These molecules serve as lipid attachments for a post-translational modification process known as protein prenylation.[8]

Protein prenylation involves the covalent attachment of FPP (farnesylation) or GGPP (geranylgeranylation) to cysteine residues within specific C-terminal motifs of target proteins.[8] This modification is critical for the proper subcellular localization and function of a wide range of proteins, including small GTPases of the Ras and Rho families, which are key regulators of cell growth, differentiation, and survival.[9] Dysregulation of protein prenylation is a hallmark of several cancers, making the mevalonate pathway a key target for anti-cancer drug development.[4]

Other Essential Functions

Beyond cholesterol synthesis and protein prenylation, the mevalonate pathway is responsible for the production of other vital molecules, including:

-

Dolichols: Required for the synthesis of N-linked glycoproteins.[2]

-

Heme-A: A component of cytochrome c oxidase in the mitochondrial electron transport chain.[2]

-

Ubiquinone (Coenzyme Q10): An essential electron carrier in the mitochondrial respiratory chain.[2]

-

Isopentenyl tRNA: Necessary for the proper translation of certain proteins.[2]

The Mevalonate Pathway: A Signaling Nexus

The mevalonate pathway is intricately linked with major cellular signaling networks, influencing and being influenced by various upstream and downstream signals.

Caption: The Mevalonate Biosynthetic Pathway.

Dysregulation of the mevalonate pathway is frequently observed in cancer.[10] This can be driven by mutations in tumor suppressor genes like p53 or by the activation of oncogenic signaling pathways such as PI3K/Akt/mTOR and Ras.[10][11] These pathways can increase the expression and activity of HMGCR, leading to an overproduction of mevalonate and its downstream products, which in turn support rapid cell proliferation and survival.[10]

Conversely, the pathway also plays a role in immune regulation. The accumulation of mevalonate, as seen in mevalonate kinase deficiency (MKD), can trigger inflammatory responses.[5]

Quantitative Data on the Mevalonate Pathway

Understanding the quantitative aspects of the mevalonate pathway is crucial for both basic research and the development of targeted therapies.

Enzyme Kinetics

The following table summarizes the Michaelis-Menten constants (Km) for key enzymes in the mevalonate pathway, providing insights into their substrate affinities.

| Enzyme | Substrate(s) | Km (µM) | Organism/Source | Reference |

| HMG-CoA Reductase (HMGR) | HMG-CoA | 4 | Human | [12] (model-based) |

| Mevalonate Kinase (MVK) | Mevalonate | 450 (R,S-mevalonate) | Pseudomonas mevalonii | [13] |

| Farnesyl Pyrophosphate Synthase (FPPS) | IPP | ~1-5 | Various | [14] |

| DMAPP | ~1-5 | Various | [14] | |

| GPP | ~0.1-1 | Various | [14] | |

| Geranylgeranyltransferase I (GGTase-I) | GGPP | ~0.5 | Human | [8] |

| Protein Substrate (e.g., Ras-CVLL) | ~1-5 | Human | [8] |

Metabolite Concentrations

The intracellular concentrations of mevalonate pathway intermediates can vary significantly depending on the cell type and metabolic state.

| Metabolite | Concentration Range | Cell Type/Tissue | Reference |

| Mevalonic Acid | 2.5 - 250 ng/mL (plasma) | Human Plasma | [15] |

| ~24 ng/mL (healthy volunteer plasma) | Human Plasma | [15] |

Inhibitor Dose-Response

Statins are a class of drugs that competitively inhibit HMG-CoA reductase. Their efficacy is dose-dependent.

| Inhibitor | Target | IC50 | Cell Line/System | Reference |

| Atorvastatin (B1662188) | HMG-CoA Reductase | Varies | Human | [16] |

| Simvastatin | HMG-CoA Reductase | Varies | Yeast expressing human HMGR | [17] |

| Fluvastatin | HMG-CoA Reductase | Varies | Yeast expressing human HMGR | [17] |

| Rosuvastatin | HMG-CoA Reductase | Varies | Yeast expressing human HMGR | [17] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mevalonate pathway.

Quantification of Mevalonic Acid by LC-MS/MS

This protocol describes a robust method for the quantitative analysis of mevalonic acid in plasma.[15]

Caption: Workflow for Mevalonic Acid Quantification.

Materials:

-

Plasma samples

-

Mevalonate-D7 (internal standard)

-

Hydrochloric acid (HCl)

-

Solid Phase Extraction (SPE) cartridges

-

Ammonium hydroxide

-

HPLC system with a BioBasic AX column (150 x 2.1 mm, 5 µm)

-

LTQ linear ion trap mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

To 500 µL of plasma, add a known amount of Mevalonate-D7 internal standard.[15]

-

Acidify the sample with HCl to facilitate the conversion of mevalonic acid to its lactone form, mevalonolactone.[15]

-

Purify the sample using a solid-phase extraction (SPE) column.[15]

-

Elute the mevalonolactone and dry the eluate.

-

Reconstitute the dried sample in 400 µL of 0.2% ammonium hydroxide to convert mevalonolactone back to mevalonate.[15]

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the prepared sample into the HPLC system.[15]

-

Perform chromatographic separation using a gradient elution with mobile phases of 10 mM ammonium formate (B1220265) (pH 8) and acetonitrile (B52724) at a flow rate of 200 µL/min.[15]

-

Detect and quantify mevalonate and the internal standard using an LTQ linear ion trap mass spectrometer in negative ion mode.[15]

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of mevalonic acid.

-

Determine the concentration of mevalonic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

HMG-CoA Reductase Activity Assay

This colorimetric assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[18][19]

Materials:

-

HMG-CoA Reductase Assay Buffer

-

Purified HMG-CoA Reductase or cell lysate containing the enzyme

-

HMG-CoA (substrate)

-

NADPH

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation:

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

HMG-CoA Reductase Assay Buffer

-

Sample containing HMG-CoA Reductase (0.5-15 mU)[18]

-

NADPH solution

-

-

To initiate the reaction, add the HMG-CoA substrate solution.[18]

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 5-10 minutes, taking readings every 15-20 seconds.[19]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340) from the linear portion of the kinetic curve.

-

One unit of HMG-CoA Reductase activity is defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at a specific pH and temperature.[18]

-

Protein Prenylation Assay using [³H]-Mevalonic Acid

This method allows for the metabolic labeling and detection of prenylated proteins in cultured cells.[7][9]

Caption: Experimental Workflow for Protein Prenylation Assay.

Materials:

-

Cultured cells

-

[³H]-Mevalonic acid

-

Cell lysis buffer

-

Reagents for SDS-PAGE and Western blotting

-

Autoradiography film or a thin-layer chromatography (TLC) scanner

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with medium containing [³H]-mevalonic acid for a specified period to allow for its incorporation into isoprenoid precursors and subsequent protein prenylation.[9]

-

-

Protein Extraction and Separation:

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and harvest the total protein.

-

Separate the proteins by SDS-PAGE.[7]

-

-

Detection:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Detect the radiolabeled (prenylated) proteins by exposing the membrane to autoradiography film or by using a TLC scanner for a more rapid and quantitative analysis.[7]

-

Conclusion

Mevalonic acid and the mevalonate pathway are central to cellular metabolism, with far-reaching implications for health and disease. The synthesis of cholesterol and a diverse array of non-sterol isoprenoids underpins a multitude of critical cellular functions. The dysregulation of this pathway is a key factor in the pathogenesis of cancer and inflammatory disorders, making it a prime target for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further unravel the complexities of mevalonate biology and to develop novel therapeutic strategies targeting this vital metabolic pathway.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Assay for Rab geranylgeranyltransferase using size exclusion chromatography [pubmed.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro reconstitution of mevalonate pathway and targeted engineering of farnesene overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Mevalonate in blood and muscle: Response to atorvastatin treatment and the relationship to statin intolerance in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Mevalonate Pathway Regulation and Feedback Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the mevalonate (B85504) pathway, with a particular focus on feedback inhibition. The synthesis of cholesterol and essential non-sterol isoprenoids is a tightly controlled process, critical for cellular function and implicated in numerous disease states. Understanding its regulation is paramount for the development of novel therapeutics.

Core Regulatory Mechanisms of the Mevalonate Pathway

The mevalonate pathway is a critical metabolic cascade that produces cholesterol and a variety of non-sterol isoprenoids essential for cell survival.[1] Its flux is meticulously controlled to meet cellular demands while preventing the toxic over-accumulation of its products.[2][3] This regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and allosteric feedback inhibition.[4]

The rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), is the primary target for this complex feedback system.[1] The regulatory network involves both sterol and non-sterol end-products of the pathway.[5]

Transcriptional Regulation: The SREBP-2 Pathway

The primary driver of transcriptional regulation for HMGCR and other enzymes in the cholesterol synthesis pathway is the Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[4][6] SREBP-2 is a transcription factor that, under low cellular sterol conditions, is activated to upregulate the expression of genes involved in cholesterol synthesis and uptake.[7][8]

Activation of SREBP-2:

-

Low Sterol Sensing: In the endoplasmic reticulum (ER), SREBP-2 is bound to the SREBP cleavage-activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP-2 complex is transported to the Golgi apparatus.[6][9]

-

Proteolytic Cleavage: In the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[6]

-

Nuclear Translocation: The released N-terminal fragment of SREBP-2 (nSREBP-2) translocates to the nucleus.[6]

-

Gene Transcription: In the nucleus, nSREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMGCR, thereby increasing their transcription.[7]

Feedback Inhibition of SREBP-2:

When cellular sterol levels are high, cholesterol binds to SCAP, inducing a conformational change that promotes the binding of SCAP to the Insulin-induced gene (Insig) proteins.[5][10] This SCAP-Insig interaction retains the SCAP-SREBP-2 complex in the ER, preventing its transport to the Golgi and subsequent activation.[1][11] This effectively shuts down the transcriptional upregulation of the mevalonate pathway enzymes.

Post-Translational Regulation: HMGCR Degradation

In addition to transcriptional control, the amount of HMGCR protein is rapidly regulated through sterol-accelerated ER-associated degradation (ERAD).[1][3]

Mechanism of HMGCR Degradation:

-

Sterol Sensing: The accumulation of specific sterols, particularly lanosterol (B1674476) and its derivatives, in the ER membrane triggers the degradation of HMGCR.[10][11] Lanosterol, the first sterol intermediate in the pathway, potently stimulates the ubiquitination of HMGCR.[10]

-

Insig-Mediated Ubiquitination: These sterols promote the binding of HMGCR to Insig proteins.[3][5] The HMGCR-Insig complex then recruits a membrane-associated ubiquitin ligase, such as gp78, which polyubiquitinates HMGCR.[3][12]

-

Proteasomal Degradation: The ubiquitinated HMGCR is then recognized and degraded by the cytosolic 26S proteasome.[3] This process can dramatically reduce the half-life of HMGCR from over 10 hours to less than one hour.[12]

Allosteric Feedback Inhibition

Downstream products of the mevalonate pathway can directly inhibit the activity of key enzymes through allosteric mechanisms.[2] This provides a rapid and sensitive means of regulating pathway flux.

-

HMG-CoA Reductase (HMGCR): While the primary feedback on HMGCR is through transcriptional and post-translational control, some non-sterol isoprenoids can also influence its activity.[13]

-

Mevalonate Kinase (MVK): MVK is a significant point of feedback regulation.[14][15] It is inhibited by downstream isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][16] This inhibition is a critical mechanism to prevent the accumulation of these intermediates.[17]

Quantitative Data on Mevalonate Pathway Inhibition

The following tables summarize key quantitative data related to the inhibition of enzymes in the mevalonate pathway.

Table 1: Inhibition of HMG-CoA Reductase by Statins

| Statin | IC50 (nM) | Ki (nM) |

| Atorvastatin | ~8[18] | ~14[18] |

| Rosuvastatin | - | 2[19] |

| Fluvastatin | - | - |

| Pravastatin | - | 250[19] |

| Simvastatin | - | - |

Note: IC50 and Ki values can vary depending on the experimental conditions. Most statins demonstrate inhibitory concentrations in the range of 3-20 nM.[20]

Table 2: Feedback Inhibition of Mevalonate Kinase (MVK)

| Enzyme Source | Inhibitor | Ki (µM) |

| Human | Farnesyl pyrophosphate (FPP) | 0.035[2] |

| Staphylococcus aureus | Farnesyl pyrophosphate (FPP) | 46[2] |

| Human | Farnesyl thiodiphosphate (FSPP) | 0.029[2] |

| Staphylococcus aureus | Farnesyl thiodiphosphate (FSPP) | 45[2] |

Experimental Protocols

HMG-CoA Reductase Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption.

Materials:

-

Cell lysates or purified HMGCR

-

Assay Buffer: 0.1 M Phosphate buffer, pH 7.4

-

HMG-CoA substrate solution

-

NADPH solution

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a specific concentration of the inhibitor (e.g., a statin) or vehicle control, and the cell lysate or purified enzyme.

-

Include a negative control without the HMG-CoA substrate to account for non-specific NADPH oxidation.[2]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the HMG-CoA substrate and NADPH.[20]

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every 2-3 minutes for at least 10 minutes.[2]

-

Data Analysis: Calculate the rate of change in absorbance (ΔOD/min). The rate of NADPH consumption is proportional to HMGCR activity and can be calculated using the molar extinction coefficient of NADPH.[2]

Measurement of Cellular Cholesterol

This can be achieved using various methods, including Filipin staining for qualitative visualization or commercial colorimetric/fluorometric assay kits for quantification.

Protocol using a Commercial Assay Kit (General Steps):

-

Sample Preparation: Harvest cells and perform lipid extraction using an organic solvent (e.g., a chloroform-isopropanol-NP40 mixture).

-

Cholesterol Oxidation: The extracted lipids are treated with cholesterol oxidase to produce a ketone and hydrogen peroxide.

-

Detection: A probe is added that reacts with the hydrogen peroxide to produce a colorimetric or fluorometric signal.

-

Quantification: The signal is measured using a microplate reader and the cholesterol concentration is determined by comparison to a standard curve.

Visualizations of Regulatory Pathways and Workflows

Signaling Pathways

Caption: Feedback regulation of the mevalonate pathway.

Experimental Workflow

Caption: Workflow for studying mevalonate pathway inhibitors.

References

- 1. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Feedback Regulation of Cholesterol Synthesis: Sterol-Accelerated Ubiquitination and Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 5. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. SREBP2 regulates the endothelial response to cytokines via direct transcriptional activation of KLF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy regulates MK-2206-induced LDL receptor expression and cholesterol efflux pathways | PLOS One [journals.plos.org]

- 10. Insig-mediated degradation of HMG CoA reductase stimulated by lanosterol, an intermediate in the synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A wolf in sheep’s clothing: unmasking the lanosterol-induced degradation of HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multivalent feedback regulation of HMG CoA reductase, a control mechanism coordinating isoprenoid synthesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of a Feedback-Resistant Mevalonate Kinase from the Archaeon Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting of Mevalonate-Isoprenoid Pathway in Acute Myeloid Leukemia Cells by Bisphosphonate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DSpace [helda.helsinki.fi]

Methodological & Application

Application Notes and Protocols for Mevalonic Acid Lithium Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of mevalonic acid lithium salt in cell culture experiments. Mevalonic acid is a key intermediate in the mevalonate (B85504) pathway, which is essential for the synthesis of cholesterol and various non-sterol isoprenoids vital for cell growth and proliferation.[1][2] The lithium salt of mevalonic acid is a stable and soluble form commonly used in in vitro studies to supplement cells with mevalonate, particularly in the context of rescuing cells from the effects of statins, which inhibit the endogenous synthesis of mevalonate.[3][4]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to rescue various cell lines from statin-induced effects.

Table 1: Rescue of Cancer Cell Viability from Statin-Induced Cytotoxicity by Mevalonic Acid

| Cell Line | Statin Treatment | Mevalonate Concentration | Incubation Time | Outcome |

| U87 (Glioblastoma) | Pitavastatin | Not specified | Not specified | Rescued cell viability from ~7% to ~82% |

| MDA-MB-431 (Melanoma) | Pitavastatin | Not specified | Not specified | Rescued cell viability from ~16% to ~96% |

| MDA-MB-231 (Breast Cancer) | Fluvastatin (0.3 µM) | 50 µM | 72 h | Reversed the increase in sub-G1 population (cell death)[5] |

| C2C12 (Myoblasts) | Simvastatin | 80 - 110 µM | 72 h | Prevented the decline in cell viability[3][6] |

| RKO (Colon Cancer) | Lovastatin (5 µM) | 500 µM | 48 h | Reversed the decrease in cell proliferation[4] |

| SW480 (Colon Cancer) | Lovastatin (5 µM) | 500 µM | 48 h | Reversed the decrease in cell proliferation[4] |

| AGS (Gastric Cancer) | Simvastatin (IC50) | Not specified | 48 h | Complete recovery of cell growth[7][8][9] |

| NCI-N87 (Gastric Cancer) | Simvastatin (IC50) | Not specified | 48 h | Complete recovery of cell growth[7][8][9] |

Table 2: Effect of Mevalonate on Gene Expression in Statin-Treated Cells

| Cell Line | Statin Treatment | Mevalonate Concentration | Incubation Time | Effect on Gene Expression |

| RKO, SW480 | Lovastatin (5 µM) | 500 µM | 48 h | Reversed the lovastatin-induced decrease in Axin2, ENC1, BCL2-L1, and cyclin D1 expression[4] |

| A549 | Fluvastatin (10 µM) | Not specified | 24 h | Reversed the fluvastatin-induced upregulation of HMGCR and HMGCS1[10] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture.

Materials:

-

This compound powder (CAS 2618458-93-6)[4]

-

Sterile microcentrifuge tubes or vials

-

Sterile syringe filter (0.22 µm)

Procedure:

-

Determine the desired stock concentration. A common stock concentration is 100 mM.

-

Calculate the amount of this compound needed. The molecular weight of this compound is 154.09 g/mol .[13] To prepare 1 mL of a 100 mM stock solution, you would need 15.41 mg of the powder.

-

Dissolve the powder.

-

For aqueous solution: Aseptically add the calculated amount of this compound to a sterile tube. Add the required volume of sterile nuclease-free water. This compound is soluble in water up to 100 mg/mL (649 mM).[12] Vortex thoroughly until fully dissolved. Ultrasonic treatment may be required to fully dissolve the solid.[11][12]

-

For DMSO solution: Aseptically add the calculated amount of this compound to a sterile tube. Add the required volume of sterile DMSO. This compound is soluble in DMSO up to 50 mg/mL (324 mM).[12] Vortex thoroughly until fully dissolved.

-

-

Sterile filter the stock solution. Using a sterile syringe, draw up the dissolved solution and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of your cell cultures.

-

Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: Statin-Induced Cytotoxicity Rescue Assay

This protocol details a common application of this compound: rescuing cells from the cytotoxic effects of statins.

Materials:

-

Cells of interest (e.g., MDA-MB-231, C2C12, etc.)

-

Complete cell culture medium

-

Statin of choice (e.g., simvastatin, lovastatin, fluvastatin)

-

This compound stock solution (from Protocol 1)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, Sulforhodamine B)[7][8][9][14]

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

-

Statin Treatment: The next day, remove the medium and replace it with fresh medium containing the desired concentration of the statin. Include a vehicle control (e.g., DMSO).

-

Mevalonate Co-treatment: In a parallel set of wells, add the statin-containing medium and supplement it with the desired concentration of this compound (e.g., 50 µM, 100 µM, 500 µM).[4][5] Also include a mevalonate-only control.

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).[3][4]

-

Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay such as MTT or Sulforhodamine B, following the manufacturer's instructions.[7][8][9][14]

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability.

Signaling Pathways and Experimental Workflows

Mevalonate Signaling Pathway

The mevalonate pathway is a crucial metabolic cascade that begins with acetyl-CoA and leads to the production of cholesterol and a variety of non-sterol isoprenoids.[2] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical for cell signaling, growth, and survival.[15]

Caption: The Mevalonate Biosynthesis Pathway.

Experimental Workflow: Statin Inhibition and Mevalonate Rescue

This workflow illustrates the experimental design for investigating the role of the mevalonate pathway in cell survival using statin inhibition and mevalonate rescue.

Caption: Statin Inhibition and Mevalonate Rescue Workflow.

References

- 1. (RS)-甲羟戊酸 锂盐 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Blockage of the mevalonate pathway overcomes the apoptotic resistance to MEK inhibitors with suppressing the activation of Akt in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dovepress.com [dovepress.com]

- 8. Importance of Mevalonate Pathway Lipids on the Growth and Survival of Primary and Metastatic Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 10. oncotarget.com [oncotarget.com]

- 11. This compound | MVA lithium salt | TargetMol [targetmol.com]

- 12. xcessbio.com [xcessbio.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Mevalonate pathway as a novel target for the treatment of metastatic gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

Optimal Concentration of Mevalonic Acid for Statin Rescue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Statins, a class of drugs that inhibit HMG-CoA reductase, are widely used to lower cholesterol levels. However, their therapeutic action, which involves the blockade of the mevalonate (B85504) pathway, can lead to off-target effects and cellular toxicity by depleting essential downstream products beyond cholesterol.[1][2] These pleiotropic effects are a subject of intense research, particularly in the context of cancer and muscle cell physiology.[3][4] Rescue experiments using mevalonic acid (MVA), the product of the HMG-CoA reductase reaction, are crucial for elucidating the specific downstream effects of statin treatment. By replenishing the depleted mevalonate pool, researchers can determine whether the observed cellular effects of a statin are directly due to the inhibition of the mevalonate pathway or to off-target interactions.

This document provides detailed application notes and protocols for determining the optimal concentration of mevalonic acid for statin rescue experiments in various cell-based assays. It includes a summary of effective concentrations from the literature, detailed experimental procedures, and diagrams of the underlying signaling pathway and experimental workflows.

Data Presentation: Statin Rescue with Mevalonic Acid

The optimal concentration of mevalonic acid for statin rescue is dependent on the cell type, the specific statin used, and its concentration. The following tables summarize quantitative data from various studies to provide a starting point for experimental design. Mevalonic acid is typically used in its more stable lactone form, mevalonolactone (B1676541), which is readily converted to mevalonic acid within the cell.

Table 1: Effective Concentrations of Mevalonolactone for Statin Rescue in Cancer Cell Lines

| Cell Line | Statin (Concentration) | Mevalonolactone (MVA) Concentration | Outcome |

| U87 (Glioblastoma) | Pitavastatin (10 µM) | 100 µM | Rescued cell viability from ~7% to ~82%[3] |

| MDA-MB-431 (Breast Cancer) | Pitavastatin (10 µM) | 100 µM | Rescued cell viability from ~16% to ~96%[3] |

| Various Cancer Cell Lines | Atorvastatin (10 µM) | 25-200 µM | Dose-dependent reversal of growth inhibition[5] |

| MCF-7 (Breast Cancer) | Simvastatin or Fluvastatin (10 µmol/L) | 20 µmol/L | Restored cell cycle protein expression |

| U251MG (Glioblastoma) & other cancer cells | Simvastatin | 100µM | Complete rescue of decreased viability[6] |

Table 2: Effective Concentrations of Mevalonolactone for Statin Rescue in Other Cell Types

| Cell Line | Statin (Concentration) | Mevalonolactone (MVA) Concentration | Outcome |

| Human Mesenchymal Stem Cells (MSCs) | Atorvastatin or Simvastatin (1-10 µM) | Not specified, but co-incubation rescued viability[7] | Viability was rescued. |

| Acute Myeloid Leukemia (AML) cell lines | Simvastatin (1-100 µM) | 250 µM | Prevented cytotoxicity by 36-100%[8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Atorvastatin | 400 µmol/L | Reversed inhibition of cytokine-stimulated gene expression |

Signaling Pathway and Experimental Workflow

Mevalonate Pathway Inhibition by Statins

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This blockade prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing the synthesis of cholesterol and essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are vital for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are critical regulators of cell proliferation, survival, and cytoskeletal organization.[1]

General Experimental Workflow for Statin Rescue

A typical statin rescue experiment involves treating cells with a statin to induce a measurable effect, such as decreased viability or increased apoptosis, and then co-treating with mevalonic acid to observe if this effect is reversed.

Experimental Protocols

Preparation of Reagents

a. Mevalonolactone (MVA) Stock Solution

Mevalonolactone is the stable, water-soluble lactone form of mevalonic acid.

-

Materials: DL-Mevalonolactone (liquid or solid), sterile DMSO or ethanol (B145695), sterile phosphate-buffered saline (PBS) or cell culture medium.

-

Procedure for a 100 mM Stock in DMSO/Ethanol:

-

Dissolve DL-mevalonolactone in sterile DMSO or ethanol to a final concentration of 100 mM. For example, add the appropriate volume of solvent to the purchased amount of mevalonolactone.

-

Vortex until fully dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Procedure for an Aqueous Stock Solution:

-

Directly dissolve DL-mevalonolactone in sterile PBS or serum-free culture medium. The solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.

-

Vortex thoroughly to dissolve.

-

Prepare fresh aqueous solutions on the day of the experiment as they are not recommended for long-term storage.

-

b. Statin Stock Solution

-

Materials: Statin powder (e.g., Atorvastatin, Simvastatin), sterile DMSO.

-

Procedure for a 10 mM Stock in DMSO:

-

Dissolve the statin powder in sterile DMSO to a final concentration of 10 mM.

-

Vortex until fully dissolved.

-

Sterile-filter, aliquot, and store at -20°C, protected from light.

-

Cell Seeding and Treatment

-

Culture cells of interest in their recommended growth medium to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of the statin and mevalonolactone in culture medium.

-

Aspirate the old medium from the cells and add the treatment media (final volume 100-200 µL/well) according to the experimental design:

-

Vehicle control (e.g., 0.1% DMSO)

-

Statin only (at various concentrations)

-

Statin + Mevalonolactone (at various concentrations)

-

Mevalonolactone only (as a control)

-

-

Incubate the plate for the desired period (typically 24, 48, or 72 hours).

Endpoint Assays

a. Cell Viability - AlamarBlue (Resazurin) Assay

This assay measures the metabolic activity of viable cells.

-

Materials: AlamarBlue HS reagent, fluorescence microplate reader.

-

Procedure:

-

Add AlamarBlue reagent to each well at 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[1][5]

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.[5]

-

Alternatively, measure absorbance at 570 nm with a reference wavelength of 600 nm.[5]

-

Calculate cell viability relative to the vehicle control.

-

b. Cell Number - Crystal Violet Staining

This assay stains the DNA and proteins of adherent cells, providing an estimate of cell number.

-

Materials: 0.5% Crystal Violet staining solution in 20% methanol (B129727), PBS, methanol, solubilization solution (e.g., 10% acetic acid or 100% methanol), absorbance microplate reader.

-

Procedure:

-

Gently wash the cells twice with PBS.[9]

-

Fix the cells with 100 µL of methanol for 10-15 minutes at room temperature.[4]

-

Remove the methanol and air-dry the plate.

-

Add 50-100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[9]

-

Wash the plate thoroughly with water to remove excess stain and allow it to air-dry.

-

Add 100-200 µL of solubilization solution to each well and incubate on a shaker for 20 minutes to dissolve the stain.

-

c. Apoptosis - Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

Materials: Caspase-Glo® 3/7 Reagent, opaque-walled 96-well plates, luminometer.

-

Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[3][11]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture volume in each well (e.g., 100 µL of reagent to 100 µL of culture).[3][11]

-

Mix the contents on a plate shaker for 30 seconds at 300-500 rpm.[7]

-

Incubate at room temperature for 30 minutes to 3 hours, protected from light.[7]

-

Measure the luminescence using a plate luminometer.

-

d. Mitochondrial Health - JC-1 Assay for Mitochondrial Membrane Potential

This fluorescent assay uses the JC-1 dye to assess mitochondrial membrane potential, an indicator of mitochondrial health.

-

Materials: JC-1 dye, fluorescence microscope or plate reader, flow cytometer (optional).

-

Procedure:

-

Prepare a JC-1 staining solution in culture medium (typically 1-10 µM).[12]

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[2][12]

-

Wash the cells with assay buffer.

-

Measure the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).[2][12]

-

The ratio of red to green fluorescence is used as a measure of mitochondrial health.

-

Troubleshooting

-

Incomplete Rescue: If mevalonic acid does not fully rescue the statin-induced phenotype, consider that the statin may have off-target effects independent of the mevalonate pathway, or that the concentration of mevalonic acid is insufficient.

-

Toxicity of Mevalonic Acid: At very high concentrations, mevalonic acid itself can be toxic to some cells. It is important to include a "mevalonic acid only" control to assess its baseline effect.

-